Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Description
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 7625-01-6) is a heterocyclic compound with a benzothiazine core substituted by a methyl group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₃NO₂S, with a molecular weight of 235.31 g/mol . The compound exhibits a melting point of 142–144°C and is widely used in biochemical research, particularly in studies targeting apoptosis regulation by inhibiting Apaf-1 interactions .
Properties
IUPAC Name |
ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIRXVLKKERGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227116 | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7625-01-6 | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of Ethyl Chloroglycolate Intermediate
A common starting point is the preparation of ethyl chloroglycolate (ethyl chloracetic acid ester), which serves as a building block for the benzothiazine ring.
- Procedure: Absolute ethanol (282 cm³) is mixed with concentrated sulfuric acid (17.9 cm³) and chloracetic acid (384.6 g).
- Reaction Conditions: The mixture is refluxed for 5 hours.
- Isolation: After reflux, the reaction mixture is poured into ice water, and the organic phase is separated and washed with chloroform and sodium bicarbonate solution.
- Yield and Properties: Approximately 92% yield of ethyl chloroglycolate with boiling point 144-146°C is obtained.
Formation of 3-oxy-1,2-benzothiazole-2-acetate Ethyl Ester
- Procedure: The ethyl chloroglycolate is reacted with 2-aminobenzenethiol derivatives in dimethylformamide (DMF).
- Conditions: The mixture is heated between 90°C and 150°C for 2 to 7 hours.
- Outcome: Formation of 3-oxy-1,2-benzothiazole-2-acetate ethyl ester, a crystalline white solid with a melting point of 104-106°C.
- Yield: Around 80%.
Cyclization and Ring Opening with Sodium Ethoxide
- Procedure: The 3-oxy intermediate is treated with sodium ethoxide in DMF at about 50-55°C.
- Reaction: This step involves ring opening and rearrangement under controlled temperature to form ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
- Isolation: Precipitation is induced by adding 3M hydrochloric acid at temperatures below 5°C.
- Yield: Approximately 75%, yielding a white solid melting at 136-139°C.
Methylation and Final Condensation
- Methylation: Methylation of the benzothiazine core is performed under nitrogen atmosphere in the dark to prevent oxidation.
- Condensation: The final condensation with amines such as 2-aminopyridine is carried out in dry o-xylene with ammonium chloride as a catalyst.
- Conditions: Heating under reflux with azeotropic distillation for about 10 hours.
- Product: Formation of 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide.
- Yield: Crystalline white solid with melting point 197-201°C.
Alternative Synthetic Routes
Other research indicates that 4H-1,4-benzothiazine derivatives can be synthesized via condensation and oxidative cyclization of 2-aminobenzenethiols with β-diketones or β-ketoesters under reflux in dimethyl sulfoxide (DMSO). This method involves:
- Preparation of 2-aminobenzenethiols by cyclization of substituted phenylthioureas.
- Heating mixtures of 2-aminobenzenethiols and β-ketoesters to induce condensation and oxidative cyclization.
- The sulfur-sulfur bond cleavage in disulfides facilitates ring formation.
- This method allows for structural diversity in benzothiazine derivatives but may require further steps to introduce ethyl ester and methyl substituents specifically.
Summary Table of Preparation Steps
| Step | Reaction/Process | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification of chloracetic acid | Ethanol, H2SO4, reflux 5 h | Ethyl chloroglycolate | 92 | Boiling point 144-146°C |
| 2 | Cyclization with 2-aminobenzenethiol | DMF, 90-150°C, 2-7 h | 3-oxy-1,2-benzothiazole-2-acetate ethyl ester | 80 | Crystalline solid, mp 104-106°C |
| 3 | Ring opening with sodium ethoxide | DMF, 50-55°C, then acidification <5°C | Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate | 75 | White solid, mp 136-139°C |
| 4 | Methylation and condensation | Dry o-xylene, NH4Cl, 2-aminopyridine, reflux 10 h | 4-hydroxy-2-methyl-N-(2-pyridinyl) benzothiazine | Not specified | Crystalline, mp 197-201°C |
Research Findings and Analysis
- The use of dimethylformamide as solvent and sodium ethoxide as base is critical for the ring-opening step, which must be conducted at controlled temperatures (50-55°C) to avoid side reactions.
- Methylation is sensitive to light and oxygen, thus requiring a nitrogen atmosphere and dark conditions.
- The final condensation step benefits from azeotropic removal of water to drive the reaction to completion.
- Yields reported are generally high (75-92%), indicating efficient synthetic protocols.
- Purification is typically achieved by crystallization and washing with solvents like hexane.
- The melting points of intermediates and final products serve as indicators of purity and successful synthesis.
Chemical Reactions Analysis
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases . Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit notable biological activity, particularly as anti-cancer agents.
Case Study: Anticancer Activity
In a study reported by De Gruyter, various benzothiazine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. This compound showed promising results, suggesting its potential as a lead compound in the development of new anticancer drugs .
Antimicrobial Applications
The compound has also been studied for its antimicrobial properties. Its derivatives have been shown to possess significant activity against various bacterial strains.
Case Study: Antimicrobial Assessment
A detailed synthesis and characterization study revealed that certain derivatives of this compound exhibited strong antimicrobial activity. For instance, specific modifications to the benzothiazine structure enhanced its efficacy against resistant strains of bacteria .
Synthetic Chemistry
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.
Synthesis Reactions
The synthesis of this compound typically involves the condensation of substituted phenylthioureas with β-diketones or β-ketoesters under reflux conditions. This method yields high purity compounds suitable for further functionalization .
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among benzothiazine derivatives include substitutions on the aromatic ring, ester groups, and additional functional groups (e.g., oxo, halogens). These modifications significantly influence physical properties and reactivity.
Key Observations:
- Melting Points : The target compound (142–144°C) has a higher melting point than 4a (125–127°C) but lower than 4e (154–156°C), suggesting that halogenation (fluoro in 4e) increases thermal stability .
- Functional Groups : The 3-oxo derivative (28731-96-6) introduces a ketone, altering hydrogen-bonding capacity and reactivity compared to the methyl-substituted parent compound .
Spectroscopic and Analytical Data
- IR Spectroscopy :
- ¹H NMR :
Biological Activity
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (C₁₂H₁₃NO₂S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound has a molecular weight of 235.31 g/mol and a melting point between 142–144 °C. The compound can be synthesized through various methods, typically involving the condensation of substituted 2-aminobenzenethiols with ethyl acetoacetate followed by oxidative cyclization .
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤0.25 μg/mL |
| Escherichia coli | 32 μg/mL |
| Listeria monocytogenes | ≤0.25 μg/mL |
| Candida albicans | ≤0.25 μg/mL |
These findings suggest that the compound may inhibit bacterial cell division by targeting essential proteins involved in the cell cycle .
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes critical for bacterial survival or cancer cell proliferation, inhibiting their activity.
- Receptor Interaction : It can also interact with various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or growth inhibition .
Case Studies
- Antimicrobial Efficacy : A study conducted by Gupta et al. demonstrated that derivatives of ethyl 3-methyl-4H-1,4-benzothiazine exhibited enhanced antimicrobial properties when modified with different substituents. The study highlighted the importance of structural variations in optimizing biological activity .
- Anticancer Activity : Another research effort explored the effects of ethyl 3-methyl-4H-1,4-benzothiazine on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability, suggesting potential for therapeutic applications in oncology .
Q & A
Q. (Basic)
- SHELX suite : SHELXL refines small-molecule structures with high accuracy (R-factor < 5%).
- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks.
- WinGX : Integrates data processing and graphical output for publication-ready figures .
What methodologies are effective in evaluating the anticancer potential of this compound?
Q. (Advanced)
- In vitro assays : MTT cell viability tests (IC determination on MCF-7, HepG2 lines).
- Apoptosis studies : Annexin V/PI staining with flow cytometry.
- Target identification : Proteomics (e.g., SILAC) and molecular docking against Bcl-2/Bax pathways .
How can green chemistry principles be integrated into the synthesis of this compound?
Q. (Advanced)
- Solvent replacement : Use Cyrene™ or 2-MeTHF instead of DMF.
- Catalytic systems : FeO nanoparticles (5 mol%) under ultrasound (40 kHz) achieve 85% yield in 2 hours.
- Continuous flow reactors : Reduce E-factor to <5 compared to batch processes .
What strategies resolve discrepancies between theoretical and experimental mass spectrometry data?
Q. (Basic)
- Isotopic pattern analysis : Match M+1 peaks (e.g., 13.2% for CHNOS).
- Fragmentation validation : Confirm loss of COEt (m/z 218) via Q-TOF instruments (<3 ppm accuracy) .
What experimental approaches elucidate the reaction mechanism of its formation?
Q. (Advanced)
- Kinetic profiling : Initial rate analysis identifies rate-determining steps.
- Intermediate trapping : LC-MS detects thiiranium ions.
- Computational modeling : B3LYP/6-311++G** calculates transition states (ΔG = 28.5 kcal/mol) .
How is the crystal structure utilized in understanding its reactivity?
Q. (Advanced)
- Planarity analysis : Dihedral angle <5° between benzothiazine core and ester group directs electrophilic substitution.
- Hydrogen bonding : N-H···O=C interaction (d = 2.89 Å) stabilizes enol tautomers.
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., π-π stacking) .
What in silico methods predict its bioavailability for drug development?
Q. (Advanced)
- ADMET prediction : SwissADME estimates logP = 2.8 (optimal BBB penetration).
- Molecular dynamics : AMBER models membrane permeability (ΔG = -5.2 kcal/mol).
- QSAR models : Correlate substituents with plasma protein binding (%PPB = 89.3) .
How do researchers validate the purity of synthetic batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
